3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKPHZRFQRLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57145-14-9 | |
| Record name | 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid typically involves the reaction of 4-chlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the isobutyric acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
Mechanism of Action :
The anticancer properties of 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid are primarily attributed to its role as a CDK inhibitor. CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers. By inhibiting these kinases, the compound can potentially halt tumor growth and induce apoptosis in cancer cells .
Case Studies :
- Colon Cancer : A study synthesized metal complexes derived from this compound and tested them against human colorectal carcinoma cells (HCT-116). The results indicated significant cytotoxicity with IC50 values ranging from 0.154 to 1.037 mM, demonstrating selectivity towards cancer cells over normal cells .
- HeLa Cells : Another investigation reported the synthesis of derivatives of this compound that exhibited antiproliferative activity against HeLa cells, with IC50 values between 11–0.69 μM. Comparatively, standard drugs like doxorubicin had an IC50 of 2.29 μM, indicating the potential of these derivatives as effective anticancer agents .
Antimicrobial Properties
This compound also exhibits notable antimicrobial activity against various pathogens. Its effectiveness is linked to its structural features that enhance interaction with microbial membranes.
Comparative Analysis :
A comparative analysis of related compounds highlights the superior biological activity of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | CDK inhibition, enzyme inhibition |
| 3-(4-Chlorophenyl)propionic acid | Low | Moderate | Unknown |
| 4-Chlorophenylacetic acid | Moderate | Low | Unknown |
This table illustrates that while other compounds show some biological activity, this compound stands out for its enhanced anticancer properties .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Chlorine
Variations in the chlorine substitution on the phenyl ring significantly alter electronic and steric properties:
- 3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid: Substitution at the meta position reduces symmetry and modifies dipole moments compared to the para isomer. This positional change may affect binding affinity in biological targets (e.g., enzyme active sites) .
- 2-(4-Chlorophenyl)propanoic Acid: The chlorine is attached to the α-carbon of the propanoic acid chain. This structure lacks the steric bulk of dimethyl groups, leading to higher acidity (lower pKa) and increased metabolic susceptibility .
| Compound | Chlorine Position | Key Structural Features | Potential Impact on Properties |
|---|---|---|---|
| 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid | Para | 2,2-Dimethyl, para-Cl | Enhanced steric shielding, moderate polarity |
| 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid | Meta | 2,2-Dimethyl, meta-Cl | Asymmetric electronic distribution |
| 2-(4-Chlorophenyl)propanoic acid | Para (α-carbon) | Linear chain, no dimethyl groups | Higher acidity, reduced steric hindrance |
Functional Group Modifications
Hydroxyl-Substituted Derivatives
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic Acid: The addition of a hydroxyl group at the β-carbon increases polarity and hydrogen-bonding capacity, improving aqueous solubility (mp: 96–98°C) . This modification is critical in medicinal chemistry for enhancing target engagement (e.g., histone deacetylase inhibition) .
- 2-(4-Chlorophenyl)-2-hydroxypropanoic Acid: Hydroxyl and carboxylic acid groups on the same carbon create a geminal diol structure, which may form chelation complexes with metal ions or enzymes .
Bulkier Substituents
- 3-(Adamantan-2-yl)-2,2-dimethylpropanoic Acid: The rigid adamantane group drastically lowers catalytic efficiency in palladium-mediated reactions compared to less bulky analogs, highlighting steric limitations in synthetic applications .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | 96–98 | 228.67 | –COOH, –OH, –Cl |
| 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | Not reported | 200.62 | –COOH, –OH, –Cl (geminal) |
| 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid | Not reported | 212.67 | –COOH, –Cl |
Biological Activity
3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid is a compound that has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to a dimethylpropanoic acid moiety , which contributes to its unique chemical behavior. Its structure is pivotal in determining its interaction with biological targets.
The biological activity of this compound appears to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, impacting various biochemical pathways. For instance, it has been studied for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a significant role in glucose metabolism and insulin secretion regulation .
- Anticancer Activity : Research indicates that derivatives of this compound can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle and have implications in cancer therapy .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to the structural features that enhance its interaction with microbial cell membranes.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cells. Notably:
- Case Study on Colon Cancer : A series of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested against human colorectal carcinoma cells (HCT-116). The IC50 values ranged from 0.154 to 1.037 mM , indicating significant selectivity towards cancer cells over normal cells .
- Molecular Docking Studies : These studies have revealed insights into the binding affinity of the compound to CDKs, suggesting a potential mechanism for its anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | CDK inhibition, enzyme inhibition |
| 3-(4-Chlorophenyl)propionic acid | Low | Moderate | Unknown |
| 4-Chlorophenylacetic acid | Moderate | Low | Unknown |
This table illustrates that while there are other compounds with related structures, this compound shows enhanced biological activity, particularly in anticancer applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid and its derivatives?
- Methodology : The compound is synthesized via multi-step pathways, including esterification and amidation. For example, methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (a key intermediate) is prepared through Claisen-Schmidt condensation, followed by hydrolysis to yield the carboxylic acid . Derivatives like N-alkyl-propanamides are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, reflux) .
- Optimization : Reaction yields depend on stoichiometry, catalyst choice (e.g., H₂SO₄ for esterification), and purification methods (e.g., column chromatography).
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve discrepancies.
Q. What safety protocols are recommended for handling this compound?
- Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. Conduct air sampling to monitor workplace exposure per OSHA standards (29 CFR 1910.1020) .
- Storage : Store in amber glass at RT, away from moisture, based on stability studies of analogous propanoic acids .
Advanced Research Questions
Q. How can computational chemistry improve understanding of its electronic and steric properties?
- Methodology : Apply density functionals like B97-D (with dispersion corrections) to model non-covalent interactions and optimize geometries. This functional outperforms others in predicting van der Waals interactions and reaction energetics (e.g., isomerization energy differences) .
- Case Study : B97-D accurately predicts the collision cross-section (CCS) of fluorophenyl analogs, aiding ion mobility spectrometry (IMS) data interpretation .
Q. How can reaction conditions be optimized to enhance stereoselectivity in derivative synthesis?
- Approach :
- Use chiral catalysts (e.g., L-proline) for asymmetric synthesis of enantiomers.
- Adjust solvent polarity (e.g., DMF vs. THF) to influence transition-state stabilization .
- Data Analysis : Compare yields and enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).
Q. How to resolve contradictions in biological activity data across studies?
- Hypothesis Testing :
- Variability Sources : Differences in assay conditions (e.g., cell lines, incubation times).
- Validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ determination) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluorophenyl derivatives) to identify structure-activity relationships (SAR) .
Q. What strategies are effective for identifying molecular targets in medicinal chemistry applications?
- Methods :
- Docking Studies : Use AutoDock Vina to screen against enzyme/receptor libraries (e.g., COX-2 for anti-inflammatory activity) .
- Proteomics : Employ affinity chromatography or pull-down assays with tagged derivatives to isolate binding partners .
- Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
